An In-depth Technical Guide to (1-Benzhydryl-azetidin-3-yl)-hydrazine: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to (1-Benzhydryl-azetidin-3-yl)-hydrazine: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS 1235407-00-7), a molecule of significant interest in medicinal chemistry. By dissecting its structural components, outlining a logical synthetic pathway, and exploring its potential therapeutic applications, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics. The unique combination of a strained azetidine ring, a bulky benzhydryl group, and a reactive hydrazine moiety positions this compound as a versatile building block for creating diverse chemical libraries.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in drug discovery. Their inherent ring strain and three-dimensional character impart unique conformational constraints on molecules, which can lead to improved physicochemical and pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] The incorporation of an azetidine ring can significantly influence a molecule's binding affinity and selectivity for its biological target.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2]
The subject of this guide, (1-Benzhydryl-azetidin-3-yl)-hydrazine, integrates this valuable scaffold with other pharmacologically significant functional groups, offering a promising starting point for the development of new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of (1-Benzhydryl-azetidin-3-yl)-hydrazine, primarily available in its dihydrochloride salt form, is presented below. This information is aggregated from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1235407-00-7 | [3][4] |
| Molecular Formula | C₁₆H₁₉N₃ (free base), C₁₆H₂₁Cl₂N₃ (dihydrochloride) | [3][4] |
| Molecular Weight | 253.34 g/mol (free base), 326.26 g/mol (dihydrochloride) | [3][4] |
| Physical Form | White Powder | |
| Purity | Typically ≥96-98% | [3] |
| Synonyms | 1-benzhydryl-3-hydrazinoazetidine dihydrochloride | [3] |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine can be envisioned to proceed through the key intermediate, 1-benzhydrylazetidin-3-one. This ketone can then be converted to the target hydrazine via reductive amination.
Caption: Proposed multi-stage synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified synthetic chemist in a controlled laboratory setting.
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
This procedure is adapted from known methods for synthesizing N-substituted azetidin-3-ols.[5][6]
-
To a solution of benzhydrylamine (1 equivalent) in a suitable solvent such as methanol or isopropanol, slowly add epichlorohydrin (1.1-1.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting intermediate is then treated with a base (e.g., sodium hydroxide) in an aqueous or alcoholic solution to promote intramolecular cyclization.
-
The reaction mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).
-
After cooling to room temperature, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 1-benzhydrylazetidin-3-ol.
Step 2: Synthesis of 1-Benzhydrylazetidin-3-one
The oxidation of the secondary alcohol to a ketone is a standard transformation.[7]
-
Prepare a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
To this solution, add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched appropriately (e.g., with a saturated solution of sodium thiosulfate for Dess-Martin oxidation).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by silica gel column chromatography will afford the desired 1-benzhydrylazetidin-3-one.[7]
Step 3: Synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine
The final step involves the reductive amination of the ketone with hydrazine.
-
Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).
-
Adjust the pH of the solution to be slightly acidic (pH 5-6) using a mild acid (e.g., acetic acid).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Once the reaction is complete, quench carefully with water and adjust the pH to be basic.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate can be collected by filtration.
Analytical Characterization
To ensure the identity and purity of the synthesized (1-Benzhydryl-azetidin-3-yl)-hydrazine, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals and multiplicities for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.
Potential Applications in Drug Discovery
The structural features of (1-Benzhydryl-azetidin-3-yl)-hydrazine suggest several potential applications in drug discovery.
Caption: Relationship between the structural components of the molecule and its potential applications.
-
Central Nervous System (CNS) Agents: The benzhydryl group is a well-known pharmacophore present in numerous centrally active compounds, including antihistamines and antipsychotics. This suggests that derivatives of (1-Benzhydryl-azetidin-3-yl)-hydrazine could be explored for their potential in treating neurological and psychiatric disorders.[1]
-
Enzyme Inhibitors: Hydrazine-containing compounds are classic inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8] The antidepressant effects of early hydrazine-based drugs were attributed to their MAO inhibitory activity.[8] Therefore, this molecule could serve as a scaffold for developing novel MAO inhibitors.
-
GABA Uptake Inhibitors: The precursor, 1-benzhydrylazetidin-3-one, is used in the synthesis of azetidine derivatives as novel γ-aminobutyric acid (GABA) uptake inhibitors.[7][9] This suggests that (1-Benzhydryl-azetidin-3-yl)-hydrazine could be a valuable intermediate for creating new modulators of the GABAergic system, which are important in treating anxiety, epilepsy, and other neurological conditions.
Safety and Handling
As with any chemical compound used in a research setting, proper safety precautions must be observed when handling (1-Benzhydryl-azetidin-3-yl)-hydrazine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10] Avoid the formation of dust and aerosols.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1-Benzhydryl-azetidin-3-yl)-hydrazine is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its unique combination of a conformationally constrained azetidine ring, a CNS-targeting benzhydryl group, and a reactive hydrazine moiety makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its potential applications, thereby serving as a catalyst for further research and development in this exciting area of medicinal chemistry.
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BuyersGuideChem. (1-Benzhydryl-azetidin-3-yl)-hydrazine suppliers and producers. [Link]
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Ottokemi. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India. [Link]
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PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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PMC. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
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Organic Chemistry Portal. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. [Link]
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